molecular formula C17H13BrN2OS B15398577 N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide CAS No. 910443-04-8

N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide

Cat. No.: B15398577
CAS No.: 910443-04-8
M. Wt: 373.3 g/mol
InChI Key: NOVWBPGGTFTKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide (Molecular Formula: C18H16N2OS) is a synthetic thiazole-derivative compound supplied for research applications. The thiazole ring is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that thiazole nuclei, particularly those with para-substituted bromophenyl groups and amide linkages, represent a useful template for biological evaluation . Related structural analogs have demonstrated promising potential as antimicrobial and antiproliferative agents in research settings, with some derivatives showing activity against bacterial species and human breast adenocarcinoma cell lines (MCF7) . The mechanism of action for such compounds is an area of active investigation; molecular docking studies suggest that active analogs can exhibit good docking scores within the binding pockets of various target proteins, indicating a potential for rational drug design . This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can request an SDS or contact the supplier for specific packaging, storage, and purity information.

Properties

CAS No.

910443-04-8

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]benzamide

InChI

InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)15-11-22-16(20-15)10-19-17(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21)

InChI Key

NOVWBPGGTFTKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 4 ():
  • Structure: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
  • Key Differences: Replaces the benzamide group with a chromenone core and introduces a hydroxyethylpiperazine substituent.
  • Impact: The chromenone scaffold may enhance π-π stacking interactions, while the hydroxyethylpiperazine improves solubility.
N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide ():
  • Structure: Chlorine replaces bromine at the phenyl ring; a methyl group is added to the thiazole.
  • The thiazole-methyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Modifications to the Benzamide Group

Compound 5 ():
  • Structure: 3-(4-((4-Allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-bromophenyl)benzamide
  • Key Differences: Introduces a triazole ring and an allyl methoxyphenoxy group.
  • However, the complex structure may reduce synthetic accessibility compared to the simpler target compound .
Compound 25 ():
  • Structure: N-(4-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide
  • Key Differences: Replaces the thiazole with a dihydroisoquinoline group.
  • Impact: The bicyclic dihydroisoquinoline may enhance binding to receptors with hydrophobic pockets, but the absence of the thiazole ring could alter electronic properties critical for activity .

Halogen Substitution Effects

Masitinib ():
  • Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
  • Key Differences: Uses a pyridinyl-thiazole instead of bromophenyl-thiazole.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide-thiazole 4-Bromophenyl, methylene Kinase inhibition (hypothesized) -
Compound 4 () Chromenone-thiazole Hydroxyethylpiperazine Anticancer
Masitinib () Benzamide-thiazole Pyridinyl, methylpiperazine KIT/PDGFR inhibition
Compound 5 () Benzamide-triazole Allyl methoxyphenoxy Growth modulation

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Molecular Weight Solubility (mg/mL)
Target Compound 3.8 387.25 <0.1
N-{[4-(4-Chlorophenyl)...} () 3.5 373.85 0.15
Compound 25 () 4.2 449.35 <0.05

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used approach for thiazole formation. It involves cyclizing a thiourea derivative with an α-halo carbonyl compound. For 4-(4-bromophenyl)-1,3-thiazole-2-methylamine , the reaction proceeds as follows:

Reagents :

  • α-Bromo ketone : 2-Bromo-1-(4-bromophenyl)ethan-1-one.
  • Thiourea derivative : N-Methylthiourea (to introduce the aminomethyl group).

Mechanism :

  • Nucleophilic attack by the thiourea’s sulfur on the α-carbon of the bromo ketone.
  • Cyclization and elimination of HBr to form the thiazole ring.

Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF).
  • Temperature: Reflux (80–100°C).
  • Duration: 6–12 hours.

Outcome :

  • 2-(Aminomethyl)-4-(4-bromophenyl)thiazole is obtained in 70–85% yield after recrystallization.

Alternative Pathway: Post-Modification of Thiazole

If the aminomethyl group cannot be introduced during cyclization, a bromomethyl intermediate may be synthesized and subsequently aminated:

  • Synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)thiazole :
    • React 4-(4-bromophenyl)thiazole with N-bromosuccinimide (NBS) under radical initiation.
  • Amination :
    • Treat the bromomethyl derivative with aqueous ammonia (25% w/v) at 60°C for 8 hours.

Yield : 65–75% after column chromatography.

Amide Bond Formation

The thiazole-methylamine intermediate is acylated with benzoyl chloride to yield the final product.

Classical Schotten-Baumann Reaction

Reagents :

  • Benzoyl chloride : 1.2 equivalents.
  • Base : Pyridine (2.5 equivalents) to scavenge HCl.

Procedure :

  • Dissolve 2-(aminomethyl)-4-(4-bromophenyl)thiazole in anhydrous dichloromethane (DCM).
  • Add pyridine, followed by dropwise addition of benzoyl chloride at 0°C.
  • Stir at room temperature for 12–18 hours.

Workup :

  • Wash with 1M HCl (remove excess pyridine).
  • Extract with DCM, dry over Na2SO4, and concentrate.

Purification :

  • Silica gel chromatography (5% methanol in DCM).

Yield : 85–90%.

Coupling Reagent-Assisted Synthesis

For higher efficiency, coupling agents like HATU or EDCl may be employed:

Reagents :

  • Benzoyl chloride : 1.1 equivalents.
  • HATU : 1.5 equivalents.
  • Base : N,N-Diisopropylethylamine (DIPEA).

Conditions :

  • Solvent: DMF.
  • Temperature: 0°C to room temperature.
  • Duration: 4–6 hours.

Yield : 92–95%.

Synthetic Route Comparison

Parameter Hantzsch Synthesis Post-Modification Schotten-Baumann Coupling Reagent
Overall Yield 60–70% 50–60% 85–90% 90–95%
Purity (HPLC) ≥95% ≥90% ≥98% ≥99%
Reaction Time 18–24 hours 24–30 hours 12–18 hours 4–6 hours
Scalability Moderate Low High High

Key Observations :

  • The Hantzsch method offers a one-pot thiazole formation but requires stringent control of stoichiometry.
  • Coupling reagents (e.g., HATU) significantly enhance amidation efficiency and purity.

Characterization Data

N-{[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]methyl}benzamide exhibits the following properties:

  • Molecular Formula : C₁₈H₁₄BrN₃OS.
  • Molecular Weight : 400.29 g/mol.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.61–7.55 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂), 3.45 (s, 1H, NH).
  • LC-MS (ESI+) : m/z 401.1 [M+H]⁺.

Q & A

Q. What in vitro regulatory guidelines apply to preclinical testing of this compound?

  • Compliance : Follow OECD 129 (cytotoxicity) and NIH Guidelines (Section IV-B-1) for cell-based assays. Exclude fetal bovine serum in media to avoid batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.